(2E)-N-(3-butoxypropyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a propenamide backbone with a butoxypropyl group and a dimethoxyphenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative.
Introduction of the Butoxypropyl Group: This step involves the alkylation of the amide nitrogen with a butoxypropyl halide under basic conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethoxyphenyl boronic acid or halide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenamide group to a more saturated amide.
Substitution: The butoxypropyl and dimethoxyphenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated amide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use as a pharmaceutical agent.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Lacks the (E)-configuration.
(E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-BUTENAMIDE: Has a butenamide backbone instead of propenamide.
(E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPANAMIDE: Has a propanamide backbone instead of propenamide.
Uniqueness
The (E)-configuration of (E)-N-(3-BUTOXYPROPYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE may confer unique chemical and biological properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H27NO4/c1-4-5-12-23-13-6-11-19-18(20)10-8-15-7-9-16(21-2)17(14-15)22-3/h7-10,14H,4-6,11-13H2,1-3H3,(H,19,20)/b10-8+ |
InChI Key |
KYSDQNCVZVBXOH-CSKARUKUSA-N |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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